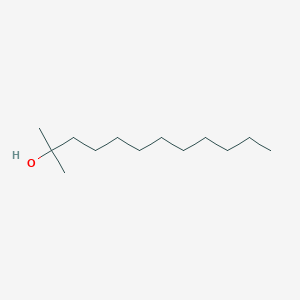

![molecular formula C8H16ClNO B2600047 4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride CAS No. 2305255-40-5](/img/structure/B2600047.png)

4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

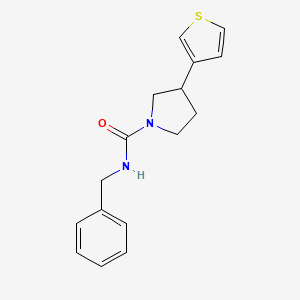

4-Azaspiro[2.5]octan-7-ylmethanol hydrochloride, also known as ASH-AS, is a chemical compound with potential applications in various fields of research and industry. It has a molecular weight of 163.65 .

Molecular Structure Analysis

The InChI code1S/C7H13NO.ClH/c9-6-1-4-8-7 (5-6)2-3-7;/h6,8-9H,1-5H2;1H represents the molecular structure of 4-Azaspiro[2.5]octan-7-ylmethanol hydrochloride. This code indicates that the compound contains seven carbon atoms (C7), thirteen hydrogen atoms (H13), one nitrogen atom (N), and one oxygen atom (O). The compound also includes a chloride ion (ClH). Physical And Chemical Properties Analysis

4-Azaspiro[2.5]octan-7-ylmethanol hydrochloride is a solid substance . The compound’s storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Diversity in Drug Discovery

4-Azaspiro[2.5]octan-7-ylmethanol hydrochloride is involved in the synthesis of diverse azaspirocycles. Multicomponent condensation of related compounds can provide access to novel building blocks like omega-unsaturated dicyclopropylmethylamines. These compounds are further transformed into various heterocyclic azaspiro compounds, which are significant scaffolds for drug discovery. Such functionalized pyrrolidines, piperidines, and azepines have considerable relevance in chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).

Polymerization and Material Science

The polymerization of compounds related to 4-Azaspiro[2.5]octan-7-ylmethanol hydrochloride, such as 5,7-dichloro-1-oxaspiro[2.5]octa-4,7-dien-6-one, has been explored. This process in specific solvents and conditions demonstrates living characters of polymerization, which is essential for material science and engineering (Kubo, Hara, Shibayama, & Itoh, 1999).

Antiviral and Antimicrobial Research

Related structures, such as 1-thia-4-azaspiro[4.5]decan-3-one derivatives, have shown potential in antiviral research, particularly against human coronavirus and influenza virus. This points to the azaspiro[2.5]octan-7-ylmethanol hydrochloride scaffold's versatility and relevance for antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Peptide Synthesis

In peptide synthesis, compounds such as methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, which is structurally related to 4-Azaspiro[2.5]octan-7-ylmethanol hydrochloride, have been shown to be valuable. They serve as novel classes of dipeptide synthons for peptide synthesis, demonstrating the broad applicability of these compounds in biochemistry (Suter, Stoykova, Linden, & Heimgartner, 2000).

Drug Discovery Modules

The synthesis of thia/oxa-azaspiro[3.4]octanes, structurally related to 4-Azaspiro[2.5]octan-7-ylmethanol hydrochloride, highlights their potential as multifunctional modules in drug discovery. These spirocycles are designed to act as novel and structurally diverse modules, with implications in the discovery of new therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).

Wirkmechanismus

The mechanism of action for 4-Azaspiro[2.5]octan-7-ylmethanol hydrochloride is not specified in the search results. Its potential applications in various fields of research and industry suggest that it may have diverse mechanisms of action depending on the context.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H315, H319, and H335, which suggest that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

4-azaspiro[2.5]octan-7-ylmethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-6-7-1-4-9-8(5-7)2-3-8;/h7,9-10H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHHNEUKTQLBBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2(CC2)CC1CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

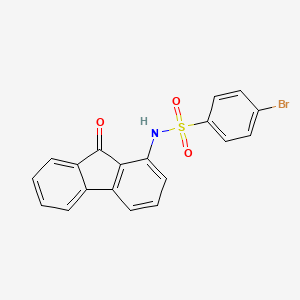

![3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2599965.png)

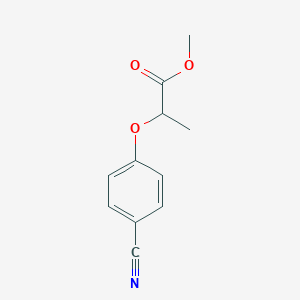

![3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B2599970.png)

![N-[3-(4-Methyl-1,3-thiazol-5-yl)propyl]but-2-ynamide](/img/structure/B2599973.png)

![2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione](/img/structure/B2599974.png)

![2-[2-(Sulfamoylmethyl)phenyl]acetic acid](/img/structure/B2599976.png)

![Ethyl 2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2599977.png)

![Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2599983.png)

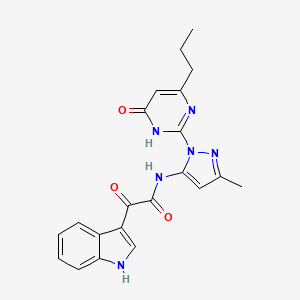

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2599985.png)